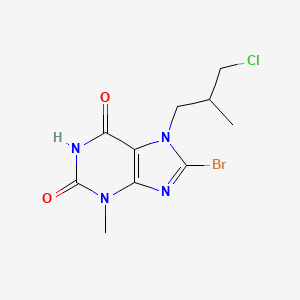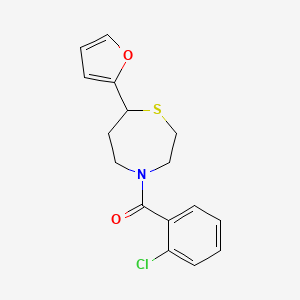
rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate” is also known as "4a(2H)-Naphthalenol,octahydro-4,8a-dimethyl-, (4S,4aS,8aR)" . It has a molecular formula of C12H22O and a molecular weight of 182.3025 . The IUPAC name is “(4S,4aS,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol” and it has a density of 0.985 g/cm3 .
Molecular Structure Analysis
The molecule has a complex structure with multiple rings and functional groups. It contains a total of 35 atoms, consisting of 22 Hydrogen atoms, 12 Carbon atoms, and 1 Oxygen atom . As for the chemical bonds and functional groups, a total of 36 bonds comprising 14 non-H bonds, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, and 1 tertiary alcohol exist within the chemical structure .Physical And Chemical Properties Analysis
The compound has a density of 0.985 g/cm3 . The InChI Key is JLPUXFOGCDVKGO-TUAOUCFPSA-N . The Canonical SMILES is CC1CCCC2(C1(CCCC2)O)C .Applications De Recherche Scientifique
DNA Binding and Anticancer Activities
Complexes with structures related to quinolinol derivatives have been studied for their DNA binding capabilities and anticancer activities. For example, tris(diimine)iron(II) complexes, though not directly rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate, show significant DNA interaction and cleavage abilities, as well as pronounced anticancer activities against human breast cancer cell lines, suggesting potential for related quinolinol derivatives in cancer therapy (Ramakrishnan et al., 2011).
Polymerization Initiators
Quinolinolato complexes, akin in structure to rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate, have been utilized as initiators in the polymerization of rac-lactide, highlighting their application in creating biodegradable polymers. These compounds exhibit iso-selective polymerization, demonstrating the potential of quinolinol derivatives in materials science and engineering (Bakewell et al., 2012); (Bakewell et al., 2013).
Gelation Properties and Supramolecular Organization
The gelation properties and supramolecular organization of chiral and racemic bis(amino alcohol)oxalamides, which share functional similarities with quinolinol oxalates, have been explored. These studies offer insights into the molecular assembly and potential applications of quinolinol derivatives in designing new materials (Makarević et al., 2003).
Catalytic Behavior and Polymerization
Research on sodium iminoquinolates has demonstrated their efficacy as catalysts in the ring-opening polymerization (ROP) of rac-lactide, showcasing the broader utility of quinolinol derivatives in catalysis and polymer science (Zhang et al., 2016).
Inhibitors of Protein-Protein Interactions
Certain quinolinol derivatives have been identified as inhibitors of the MDM2-p53 interaction, a crucial target in cancer therapy, highlighting the significant potential of quinolinol oxalates and related compounds in developing new therapeutic agents (Lu et al., 2006).
Propriétés
IUPAC Name |
(4S,4aS,8aR)-4-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.C2H2O4/c17-15(12-6-2-1-3-7-12)10-11-16-14-9-5-4-8-13(14)15;3-1(4)2(5)6/h1-3,6-7,13-14,16-17H,4-5,8-11H2;(H,3,4)(H,5,6)/t13-,14+,15+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODAEYNISPMQSU-ONAKXNSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(CCN2)(C3=CC=CC=C3)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)[C@@](CCN2)(C3=CC=CC=C3)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

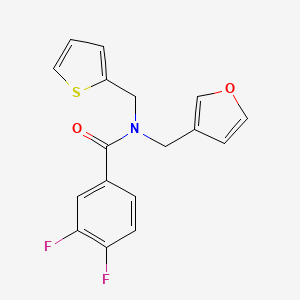
![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/structure/B2720813.png)
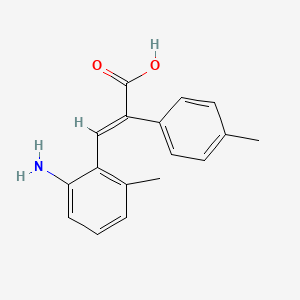
![2-(7-allyl-3-(tert-butyl)-9-methyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2720816.png)
![N-(4-methoxyphenyl)-1,2-dimethyl-5-[4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/no-structure.png)
![Triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2720820.png)
![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2720821.png)
![N-(2-(dimethylamino)ethyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2720822.png)
![2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2720826.png)
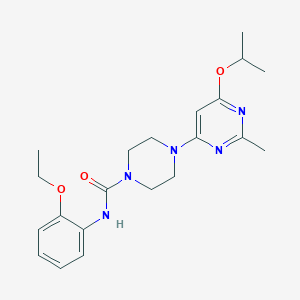
![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2720829.png)

